Scaff10-8

Descripción general

Descripción

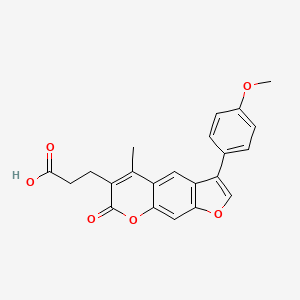

3-(3-(4-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core fused with a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Scaff10-8 typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furochromene moiety in acidic media .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and advanced purification techniques such as chromatography can further streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-(4-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Role in Water Homeostasis

The primary application of Scaff10-8 in renal physiology is its ability to modulate AQP2 trafficking. A study demonstrated that treatment with this compound led to the redistribution of AQP2 from intracellular vesicles to the plasma membrane, enhancing water reabsorption capabilities of renal cells . This mechanism suggests potential therapeutic applications for conditions related to water imbalance, such as nephrogenic diabetes insipidus.

| Study | Objective | Findings |

|---|---|---|

| Investigate the effect of this compound on AQP2 trafficking | This compound promotes AQP2 membrane insertion, enhancing water reabsorption |

Case Studies

While specific case studies focusing solely on this compound's anticancer properties are scarce, related research on compounds that target RhoA signaling pathways provides insights into its potential:

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Melanoma | Inhibition of RhoA signaling | Reduced tumor growth in xenograft models |

Conclusion and Future Directions

This compound presents promising applications in both renal physiology and potential cancer therapies through its unique mechanism of action involving RhoA inhibition. Future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects, particularly for conditions related to water homeostasis.

- Broader Antitumor Studies : Expanding research into its effects on various cancer types to establish a clearer understanding of its therapeutic potential.

Mecanismo De Acción

The mechanism of action of Scaff10-8 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

- 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Uniqueness

3-(3-(4-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups

Actividad Biológica

Scaff10-8 is a compound that has garnered attention for its potential biological activities, particularly in the context of cellular signaling pathways. This article delves into its mechanisms of action, experimental findings, and implications for therapeutic applications.

This compound functions primarily as an inhibitor of the AKAP-Lbc-RhoA interaction. By binding to RhoA, it inhibits the activation mediated by AKAP-Lbc, a protein involved in various signaling pathways. Notably, this compound does not interfere with RhoA activation through other guanine nucleotide exchange factors (GEFs) or affect the activities of other Rho family members such as Rac1 and Cdc42 .

Key Findings:

- Inhibition of RhoA Activation: this compound selectively inhibits AKAP-Lbc-mediated RhoA activation.

- Aquaporin-2 Redistribution: The compound promotes the translocation of aquaporin-2 (AQP2) from intracellular vesicles to the plasma membrane in inner medullary collecting duct (IMCD) cells, indicating a role in water reabsorption processes .

Table 1: Effects of this compound on AQP2 Redistribution

| Concentration (μM) | AQP2 Redistribution (%) | Statistical Significance |

|---|---|---|

| 0 | 20 | - |

| 1.56 | 35 | p < 0.05 |

| 6.25 | 50 | p < 0.01 |

| 25 | 70 | p < 0.001 |

| 100 | 85 | p < 0.001 |

The data indicates a dose-dependent increase in AQP2 redistribution, highlighting the effectiveness of this compound at higher concentrations.

Case Studies and Research Findings

In a study conducted by Schrade et al. (2018), this compound was tested for its ability to influence AQP2 trafficking in renal cells. The results demonstrated that this compound significantly enhanced AQP2 translocation to the plasma membrane, suggesting its potential utility in treating conditions related to water balance and kidney function .

Research Highlights:

- Cellular Models: The effects were observed in HEK293 cells and primary rat IMCD cells.

- Mechanistic Insights: The study provided insights into the molecular interactions between AKAP-Lbc and RhoA, elucidating how this compound alters these dynamics to promote AQP2 activity.

Implications for Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications, particularly in conditions such as nephrogenic diabetes insipidus or other disorders characterized by impaired water reabsorption. By modulating AQP2 trafficking, this compound could serve as a novel treatment strategy aimed at enhancing renal water retention.

Propiedades

IUPAC Name |

3-[3-(4-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O6/c1-12-15(7-8-21(23)24)22(25)28-20-10-19-17(9-16(12)20)18(11-27-19)13-3-5-14(26-2)6-4-13/h3-6,9-11H,7-8H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSJTCLAYRYLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.